An In-Depth Technical Guide to 4-Boc-Aminopiperidine: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Boc-Aminopiperidine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-Boc-aminopiperidine (tert-butyl piperidin-4-ylcarbamate). This versatile building block is of significant interest in medicinal chemistry, particularly in the development of therapeutics targeting chemokine and cannabinoid receptors. This document includes detailed experimental protocols and visual representations of key chemical and biological processes.
Core Chemical Properties and Structure
4-Boc-aminopiperidine is a white to off-white crystalline powder.[1] Its chemical structure features a piperidine (B6355638) ring with an amino group at the 4-position, which is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for its utility in multi-step organic syntheses, as it allows for selective reactions at other positions of the molecule before its removal under acidic conditions.
Structural Information
| Identifier | Value |
| IUPAC Name | tert-butyl N-piperidin-4-ylcarbamate[2] |
| Synonyms | 4-(tert-Butoxycarbonylamino)piperidine, 4-N-Boc-aminopiperidine, tert-butyl 4-aminopiperidine-1-carboxylate[1][3][4] |
| CAS Number | 73874-95-0[1][2][4][5][6][7][8][9] |
| Molecular Formula | C₁₀H₂₀N₂O₂[1][2][4][5][7] |
| SMILES | CC(C)(C)OC(=O)NC1CCNCC1[2][5] |
| InChI Key | CKXZPVPIDOJLLM-UHFFFAOYSA-N[2][5] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 200.28 g/mol | [1][2][3][4][5][7] |
| Melting Point | 162-166 °C | [1][5][10][11][12] |
| Boiling Point | 80 °C at 0.05 mmHg | [1][11] |
| Density | 1.02 g/cm³ | [1][10] |
| Solubility | Soluble in methanol (B129727) and chloroform.[1][13] |
Experimental Protocols
Synthesis of 4-Boc-aminopiperidine
A common and efficient method for the synthesis of 4-Boc-aminopiperidine involves the debenzylation of a protected precursor, N-benzyl-4-(N-Boc-amino)piperidine, via catalytic hydrogenation.
Reaction Scheme:
Materials:
-
N-benzyl-4-(N-Boc-amino)piperidine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable reaction vessel, dissolve N-benzyl-4-(N-Boc-amino)piperidine (e.g., 3.80 g, 13.1 mmol) in methanol (e.g., 26 mL).[1]
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure or a hydrogenation apparatus) at room temperature for 12 hours.[1]
-
Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.[1]
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude product.[1]
Purification by Column Chromatography
Materials:
-
Crude 4-Boc-aminopiperidine
-
Silica (B1680970) gel (100-200 mesh)
-
Solvent system (e.g., Dichloromethane (B109758)/Methanol or Ethyl acetate/Hexane with triethylamine)
Procedure:
-
Prepare a silica gel slurry in the chosen non-polar solvent and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. A common starting eluent is a mixture of dichloromethane and methanol (e.g., 98:2), with the polarity increased by gradually increasing the percentage of methanol.[14] To prevent peak tailing due to the basic nature of the amine, a small amount of triethylamine (B128534) (0.1-1%) can be added to the eluent.[14]
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and concentrate them under reduced pressure to yield purified 4-Boc-aminopiperidine as a white solid.[1] A typical yield for this process is high, often around 99%.[1]
Analytical Characterization
¹H NMR Spectroscopy:
-
Solvent: CDCl₃ or CD₃OD
-
Expected Chemical Shifts (δ):
¹³C NMR Spectroscopy:
-
Solvent: CDCl₃
-
Expected Chemical Shifts (δ):
-
~28.4 ppm (-C(CH₃)₃)
-
~32.0 ppm (piperidine C3, C5)
-
~44.0 ppm (piperidine C2, C6)
-
~48.0 ppm (piperidine C4)
-
~79.5 ppm (-C(CH₃)₃)
-
~155.0 ppm (C=O)
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: KBr pellet or ATR
-
Expected Absorption Bands (cm⁻¹):
-
~3350 cm⁻¹ (N-H stretch)
-
~2970 cm⁻¹ (C-H stretch, aliphatic)
-
~1680 cm⁻¹ (C=O stretch, carbamate)
-
~1520 cm⁻¹ (N-H bend)
-
~1170 cm⁻¹ (C-O stretch)
-
Applications in Drug Development
4-Boc-aminopiperidine is a key intermediate in the synthesis of various biologically active compounds.[1] Its primary application lies in the construction of more complex molecules that modulate the activity of important drug targets.
Synthesis of CCR5 Receptor Antagonists for HIV Treatment
4-Boc-aminopiperidine is utilized in the synthesis of piperidine-4-carboxamide derivatives that act as potent antagonists of the C-C chemokine receptor type 5 (CCR5).[3][15] CCR5 is a co-receptor that the human immunodeficiency virus (HIV) uses to enter host immune cells.[16] By blocking this interaction, these antagonists can prevent viral entry and replication.
Experimental Workflow for CCR5 Antagonist Synthesis:
Mechanism of Action of CCR5 Antagonists:
HIV-1 entry into a host T-cell is a multi-step process. The viral envelope glycoprotein (B1211001) gp120 first binds to the CD4 receptor on the T-cell surface. This binding induces a conformational change in gp120, allowing it to then bind to a co-receptor, typically CCR5. This second binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the cell. CCR5 antagonists, synthesized using 4-Boc-aminopiperidine, act as allosteric inhibitors.[17] They bind to a pocket within the transmembrane helices of the CCR5 receptor, stabilizing a conformation that is not recognized by gp120, thereby preventing viral entry.[18]
Synthesis of Cannabinoid Receptor 1 (CB1) Antagonists
4-Boc-aminopiperidine also serves as a precursor for the synthesis of diphenyl purine (B94841) derivatives, which have been investigated as peripherally selective cannabinoid receptor 1 (CB1) antagonists.[6][19] CB1 receptors are primarily found in the central nervous system but are also present in peripheral tissues.[6] Peripherally selective antagonists are sought after to mitigate the central nervous system-related side effects observed with non-selective CB1 antagonists.[6]
Mechanism of Action of CB1 Receptor Antagonists:
CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[6] Upon activation by endocannabinoids (e.g., anandamide, 2-AG), CB1 receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways. CB1 receptor antagonists bind to the receptor but do not elicit a biological response. Instead, they block the binding of endogenous agonists, thereby inhibiting the downstream signaling cascade. Peripherally selective antagonists are designed to have physicochemical properties that limit their ability to cross the blood-brain barrier, thus confining their action to peripheral tissues.
Conclusion
4-Boc-aminopiperidine is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and the strategic utility of the Boc protecting group make it an essential reagent for the development of novel therapeutics. The successful application of this compound in the synthesis of potent CCR5 and CB1 receptor antagonists highlights its importance in addressing significant unmet medical needs in virology and metabolic diseases. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize 4-Boc-aminopiperidine in their drug discovery and development endeavors.
References
- 1. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 2. A peripherally selective diphenyl purine antagonist of the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Rapid synthesis of 4-benzyl-4-aminopiperidines by addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine - Deakin University - Figshare [dro.deakin.edu.au]
- 5. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 6. Diphenyl Purine Derivatives as Peripherally Selective Cannabinoid Receptor 1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripherally selective diphenyl purine antagonist of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 4-(N-Boc-amino)piperidine 96 73874-95-0 [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. mdpi.com [mdpi.com]
- 13. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 | springermedicine.com [springermedicine.com]
- 14. benchchem.com [benchchem.com]
- 15. scbt.com [scbt.com]
- 16. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CCR5 Inhibitors and HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 19. Design and synthesis of cannabinoid receptor 1 antagonists for peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
